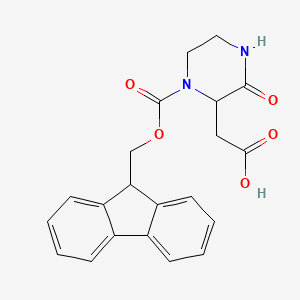![molecular formula C19H18N2OS B2935097 4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene CAS No. 920116-59-2](/img/structure/B2935097.png)
4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene” is a complex organic molecule that contains several functional groups. It includes a benzene ring, which is a common aromatic hydrocarbon, a benzimidazole group, which is a type of heterocyclic aromatic compound, and an ethoxy group, which is a common ether .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group would contribute a bicyclic structure with one benzene ring and one five-membered ring containing two nitrogens . The prop-2-ynyl group would add a triple bond to the structure .Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole group could increase its stability and resistance to oxidation .作用机制
4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by this compound results in a decrease in dopamine levels in the brain. This leads to a range of Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. This compound has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegeneration observed in Parkinson's disease.
实验室实验的优点和局限性
4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene is a valuable tool for studying Parkinson's disease in laboratory animals. It induces a Parkinson's disease-like phenotype that closely mimics the pathology observed in Parkinson's disease patients. This compound is also relatively easy to administer and can be delivered via various routes, including intravenous, intraperitoneal, and subcutaneous injection. However, there are some limitations to using this compound in lab experiments. This compound is a potent neurotoxin that can be hazardous to handle, and its effects can be irreversible. Additionally, the Parkinson's disease-like phenotype induced by this compound may not fully replicate the complexity of Parkinson's disease pathology observed in humans.
未来方向
There are several future directions for research involving 4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene. One area of research is focused on developing new therapies for Parkinson's disease based on the mechanism of action of this compound. Another area of research is aimed at understanding the role of oxidative stress and inflammation in the neurodegeneration observed in Parkinson's disease. Additionally, there is ongoing research into the use of this compound as a tool to study other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
合成方法
4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene can be synthesized by reacting 4-methyl-1,2-diphenyl-1-butene with thioacetamide in the presence of hydrochloric acid. The resulting intermediate is then reacted with 2-bromoethyl ethyl ether to form this compound. The synthesis of this compound is a multi-step process that requires careful handling of hazardous chemicals and should only be performed by trained professionals in a well-equipped laboratory.
科学研究应用
4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene has been widely used in scientific research as a tool to study Parkinson's disease. It is commonly administered to laboratory animals, such as mice and monkeys, to induce a Parkinson's disease-like phenotype. This compound has been shown to selectively destroy dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the brain. This mimics the pathology observed in Parkinson's disease patients, where there is a loss of dopaminergic neurons in the substantia nigra and a subsequent decrease in dopamine levels.
属性
IUPAC Name |
2-[2-(4-methylphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-3-12-21-18-7-5-4-6-17(18)20-19(21)23-14-13-22-16-10-8-15(2)9-11-16/h1,4-11H,12-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLXGUFTRATBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


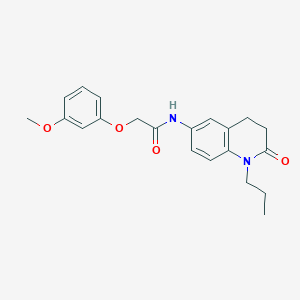
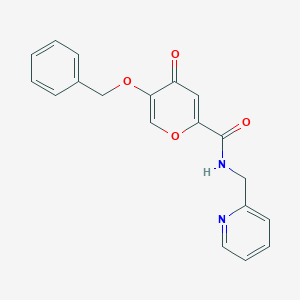
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2935020.png)
![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)
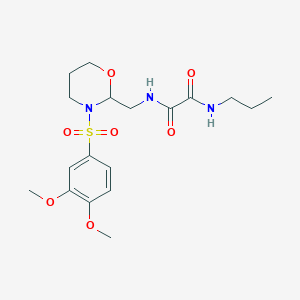
![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2935026.png)
![bis(N-[(1H-pyrazol-3-yl)methyl]guanidine); sulfuric acid](/img/structure/B2935027.png)
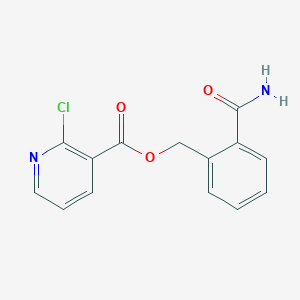
![ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2935030.png)

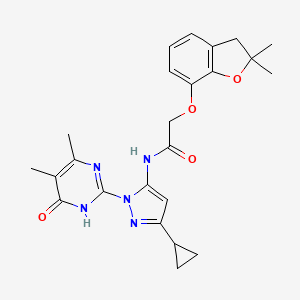
![2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)
